In-Depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)picolinic acid
In-Depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)picolinic acid, a fluorinated pyridine derivative of significant interest in agrochemical and pharmaceutical research. This document details its chemical and physical properties, provides a representative synthetic protocol, and explores its application as a synthetic auxin herbicide. A key focus is the elucidation of the auxin signaling pathway, a likely mechanism of action for its herbicidal properties, visualized through a detailed diagram. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel bioactive molecules.
Chemical and Physical Properties
3-Fluoro-5-(trifluoromethyl)picolinic acid, identified by the CAS number 89402-28-8 , is a solid, fluorinated aromatic carboxylic acid.[1][2] The presence of both a fluorine atom and a trifluoromethyl group significantly influences its chemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal and agricultural chemistry.
Table 1: Quantitative Data for 3-Fluoro-5-(trifluoromethyl)picolinic acid
| Property | Value | Source(s) |
| CAS Number | 89402-28-8 | [1][2] |
| Molecular Formula | C₇H₃F₄NO₂ | [2] |
| Molecular Weight | 209.1 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
Synthesis and Experimental Protocols
Synthesis of 3-Fluoro-5-(trifluoromethyl)picolinic acid
Experimental Workflow for Synthesis
Caption: Representative synthetic workflow for 3-Fluoro-5-(trifluoromethyl)picolinic acid.
Detailed Methodology (Representative Protocol):
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Fluorination of the Trichloromethyl Group: 2,3-dichloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often under pressure and at elevated temperatures, to selectively convert the trichloromethyl group to a trifluoromethyl group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.
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Cyanation: The 2-chloro substituent of 2,3-dichloro-5-(trifluoromethyl)pyridine is then displaced with a cyanide group, for instance, by reaction with sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or DMF, to produce 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.
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Halogen Exchange (Halex) Reaction: The remaining chloro group at the 3-position is replaced by a fluorine atom using a fluoride salt such as potassium fluoride. This reaction is typically carried out in a high-boiling polar aprotic solvent. This step yields 2-cyano-3-fluoro-5-(trifluoromethyl)pyridine.
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Hydrolysis: The nitrile group of 2-cyano-3-fluoro-5-(trifluoromethyl)pyridine is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup, will yield the final product, 3-Fluoro-5-(trifluoromethyl)picolinic acid.
Biological Assay: Root Growth Inhibition for Herbicidal Activity
Picolinic acid derivatives are known to act as synthetic auxins, a class of herbicides.[1][4] A common method to assess the herbicidal activity of such compounds is to measure their effect on the root growth of a model plant, such as Arabidopsis thaliana.
Experimental Protocol:
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Preparation of Stock Solution: A stock solution of 3-Fluoro-5-(trifluoromethyl)picolinic acid is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM.
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Preparation of Growth Media: A sterile plant growth medium (e.g., Murashige and Skoog medium) is prepared and autoclaved. After cooling to approximately 50°C, the stock solution of the test compound is added to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A control medium containing the same concentration of DMSO without the test compound is also prepared. The medium is then poured into sterile petri dishes.
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Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized (e.g., with 70% ethanol followed by a bleach solution) and then rinsed with sterile water. The sterilized seeds are then sown on the petri dishes containing the control and test media.
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Incubation: The petri dishes are sealed and kept at 4°C for 2-3 days for stratification. Subsequently, they are transferred to a growth chamber with a controlled light/dark cycle (e.g., 16 hours light/8 hours dark) and temperature (e.g., 22°C).
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Data Collection and Analysis: After a set period of growth (e.g., 7-10 days), the plates are photographed, and the primary root length of the seedlings is measured using image analysis software. The root growth in the presence of the test compound is compared to the root growth of the control seedlings to determine the percentage of inhibition.
Signaling Pathway
The herbicidal activity of picolinic acid derivatives is often attributed to their action as synthetic auxins.[1][4] Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins can disrupt these processes, leading to uncontrolled growth and eventually plant death.
The primary mechanism of auxin signaling involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[5][6] The binding of auxin stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This leads to changes in gene expression that mediate the physiological responses to auxin.
Auxin Signaling Pathway
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. achmem.com [achmem.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unraveling plant hormone signaling through the use of small molecules [frontiersin.org]
- 6. The Plant Cell Reviews Dynamic Aspects of Plant Hormone Signaling and Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
